molecular formula C20H24N6O4S B2409290 6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2309746-62-9

6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2409290
CAS RN: 2309746-62-9
M. Wt: 444.51
InChI Key: RUIUZMVPSZLYER-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,4-diazepane ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a 3,4-dihydro-2H-1,5-benzodioxepin ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The 3,4-dihydro-2H-1,5-benzodioxepin ring, for instance, has a molecular weight of 150.18 .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the 3,4-dihydro-2H-1,5-benzodioxepin component of the molecule has a molecular weight of 150.18 and is typically stored at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more specific information, it’s difficult to predict how this compound might interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine hydrochloride, a related compound, is known to cause severe skin burns and eye damage .

Future Directions

The future directions for research on this compound would likely depend on its intended use and effectiveness. Further studies could focus on optimizing its synthesis, investigating its properties, and exploring potential applications .

properties

IUPAC Name

6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-15-21-22-19-6-7-20(23-26(15)19)24-8-2-9-25(11-10-24)31(27,28)16-4-5-17-18(14-16)30-13-3-12-29-17/h4-7,14H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIUZMVPSZLYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

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